molecular formula C11H18O B120996 6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI) CAS No. 152562-90-8

6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)

Cat. No. B120996
M. Wt: 166.26 g/mol
InChI Key: NOADFSKYNHRDQR-GARJFASQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI) is a bicyclic organic compound that has been of significant interest in the field of chemistry due to its unique structure and potential applications. This compound is also known as campholenic aldehyde, and it is commonly used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI) is not well understood. However, it is believed that this compound can interact with various enzymes and proteins in the body, leading to changes in their activity and function.

Biochemical And Physiological Effects

6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI) has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, this compound has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI) in lab experiments is its versatility. This compound can be used as a starting material for the synthesis of various organic compounds, making it useful in a wide range of experiments. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and take appropriate safety precautions when working with it in the lab.

Future Directions

There are several potential future directions for research on 6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI). One area of interest is the development of new synthetic methods for this compound. Additionally, there is potential for this compound to be used in the development of new pharmaceuticals and agrochemicals. Further research is also needed to better understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI) can be achieved through several methods. One of the most common methods is the oxidation of camphor with chromic acid. This reaction yields campholenic aldehyde as the primary product. Another method involves the reduction of camphor with sodium borohydride, followed by oxidation with potassium permanganate.

Scientific Research Applications

6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI) has been widely used in scientific research for various applications. One of the primary applications of this compound is in the synthesis of organic compounds. It can be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.

properties

CAS RN

152562-90-8

Product Name

6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene

InChI

InChI=1S/C11H18O/c1-8(2)11-5-4-9(3)10(6-11)7-12-11/h4-5,8-10H,6-7H2,1-3H3/t9-,10-,11+/m0/s1

InChI Key

NOADFSKYNHRDQR-GARJFASQSA-N

Isomeric SMILES

C[C@H]1C=C[C@@]2(C[C@H]1CO2)C(C)C

SMILES

CC1C=CC2(CC1CO2)C(C)C

Canonical SMILES

CC1C=CC2(CC1CO2)C(C)C

synonyms

6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)

Origin of Product

United States

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